molecular formula C16H17ClN4O4 B2495203 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 1903164-47-5

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No. B2495203
M. Wt: 364.79
InChI Key: DZFOTSZWVACTCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with structural similarities involves complex reactions aiming at introducing specific functional groups to achieve desired pharmacological activities. For instance, studies have detailed the synthesis of serotonin-3 (5-HT3) receptor antagonists by manipulating the aromatic nucleus and heteroaromatic rings, leading to potent compounds with significant activity (Harada et al., 1995). This process reflects the intricate nature of synthesizing complex molecules like the one .

Molecular Structure Analysis

The molecular structure of such compounds is critical for their function, as minor changes can significantly affect their biological activity and interactions with biological targets. Research has demonstrated the importance of the molecular structure in determining the activity of compounds against various receptors and enzymes, highlighting the role of specific functional groups and molecular frameworks in enhancing or reducing efficacy.

Chemical Reactions and Properties

Chemical reactions involving compounds with complex structures, such as the synthesis of imidazo[1,2-b]pyridazines and their derivatives, showcase the diversity of chemical properties these molecules possess. These reactions often aim to modify the core structure or introduce new functional groups to explore different biological activities (Barlin et al., 1994). Such studies provide insights into the reactivity and potential applications of these compounds in various fields beyond pharmacology.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical application and formulation of compounds. While specific data on the compound might not be readily available, analogous compounds have been studied to understand their physical characteristics better, which are essential for determining their suitability in different pharmaceutical formulations and storage conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemicals, define the compound's behavior in biological systems and its interactions with biological molecules. Studies on similar compounds have explored these properties to predict the compound's metabolism, potential toxicity, and mechanisms of action within the body.

Scientific Research Applications

Serotonin-3 Receptor Antagonism

Studies on similar chemical structures, such as 4-amino-5-chloro-2-ethoxybenzamides, have identified potent serotonin-3 (5-HT3) receptor antagonists. These compounds, including N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide and 1-benzyl-4-methylhexahydro-1H-1,4-diazepine analogues, have shown significant activity against 5-HT3 receptors. This suggests potential applications in areas like antiemetic therapy or psychiatric drug development (Harada et al., 1995).

Synthesis of Heterocyclic Compounds

Innovative methods for synthesizing tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tetrahydro-1-benzazepines have been developed using easily accessible starting materials like 2-(allylaryl)glycinates. These novel compounds, including N-2-chloroacetyl derivatives and tricyclic tetrahydrobenzo[f]pyrazino[1,2-a]azepine-1,4-diones, have potential applications in medicinal chemistry and drug development (Guerrero et al., 2020).

Analgesic Activity

Compounds with a similar chemical structure, such as 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide, have been synthesized and evaluated for analgesic activity. These compounds have shown potential in pain management, indicating a possible application for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide in analgesic drug development (Saad et al., 2011).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or mechanism of action.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature.


properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1,3,7H,2,4-6,8-9H2,(H,18,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFOTSZWVACTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

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